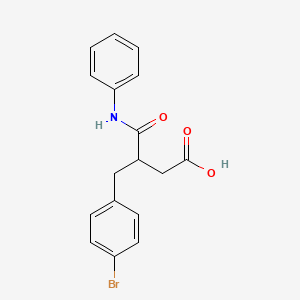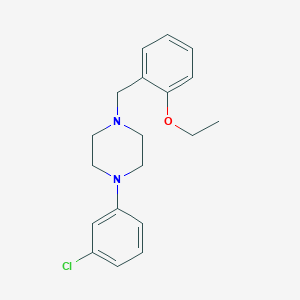![molecular formula C17H19F2NO B4977520 (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as DFP-1080, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine exerts its therapeutic effects through various mechanisms of action, depending on the target disease. In cancer cells, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine induces apoptosis by activating caspases and inhibiting the NF-κB signaling pathway. In neurological disorders, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine modulates the activity of neurotransmitters, such as dopamine and acetylcholine, and reduces oxidative stress by increasing the activity of antioxidant enzymes. In cardiovascular diseases, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine acts as a vasodilator by increasing the production of nitric oxide and inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to have various biochemical and physiological effects, depending on the target disease. In cancer cells, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine inhibits the expression of angiogenic factors and induces DNA damage. In neurological disorders, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine increases the activity of antioxidant enzymes and modulates the expression of genes involved in neuroprotection. In cardiovascular diseases, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine reduces oxidative stress and inflammation, leading to improved vascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, its high cost and limited availability can be a limitation for some research studies.
Direcciones Futuras
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has shown promising results in various fields of scientific research, and future directions for its development include the optimization of its synthesis method, the identification of its molecular targets, and the evaluation of its safety and efficacy in preclinical and clinical trials. Additionally, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can be used as a lead compound for the development of novel drugs with similar therapeutic properties.
Métodos De Síntesis
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can be synthesized through a multistep process involving the reaction of various reagents, including 3,4-difluoroaniline, 4-methoxyphenylacetone, and methylmagnesium bromide. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been studied for its potential therapeutic properties in various fields of scientific research, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer research, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been found to have neuroprotective effects by modulating the activity of neurotransmitters and reducing oxidative stress. In cardiovascular diseases, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been studied for its vasodilatory and anti-inflammatory properties.
Propiedades
IUPAC Name |
3,4-difluoro-N-[4-(4-methoxyphenyl)butan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO/c1-12(20-14-7-10-16(18)17(19)11-14)3-4-13-5-8-15(21-2)9-6-13/h5-12,20H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBYNLFXCYWGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977438.png)
![3-(4-fluorobenzyl)-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B4977443.png)
![3-({[(1-{[(benzyloxy)carbonyl]amino}-2,2,2-trichloroethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977449.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4977451.png)
![2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4977467.png)
![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977484.png)

![4,6-dimethoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B4977493.png)

![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)
![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)
![4-[3-(2-ethylphenoxy)propyl]morpholine oxalate](/img/structure/B4977519.png)